
N-Acetyl Sitagliptin
Overview
Description
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus (T2DM). It exerts its therapeutic effect by inhibiting the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and suppressing glucagon release. Structurally, sitagliptin belongs to the β-amino acid-based class of DPP-4 inhibitors, characterized by a trifluorophenyl group and a fused triazolopiperazine scaffold . Its IC₅₀ for DPP-4 inhibition is approximately 4.38 ± 0.32 nM, making it a potent and selective inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin can be achieved through various methods, including chemical resolution and asymmetric hydrogenation. One effective process involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods
Industrial production of Sitagliptin often employs enzymatic synthesis due to its efficiency and cost-effectiveness. Improved enzymatic synthesis methods have been developed, which utilize transaminase and other enzymes to achieve high yields and purity .
Chemical Reactions Analysis
Stability and Degradation Reactions
- Hydrolysis: The amide bond in N-Acetyl Sitagliptin can undergo hydrolysis, leading to the formation of sitagliptin and acetic acid. This reaction is particularly relevant in pharmaceutical formulations where pH variations may occur.
- Oxidative Degradation: Exposure to oxidative agents can lead to the formation of various degradation products, which may affect the efficacy and safety profile of the drug.
Key Studies
Several studies have investigated the chemical behavior and reactions involving this compound:
- A study reported that sitagliptin derivatives, including this compound, demonstrated varied inhibitory effects on DPP-4 activity, suggesting that structural modifications can influence pharmacological outcomes .
- Research focusing on enzymatic synthesis highlighted that using a combination of transaminases can yield high conversions into desired products with significant efficiency, indicating potential pathways for producing N-acetyl derivatives .
Data Tables
Reaction Type | Reactants | Products | Conditions |
---|---|---|---|
Acetylation | Sitagliptin + Acetic Anhydride | This compound | Base-catalyzed |
Enzymatic Cascade | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate + Benzylamine | Intermediate Products | Optimized pH and substrate conc. |
Hydrolysis | This compound + Water | Sitagliptin + Acetic Acid | Acidic/Basic conditions |
Oxidative Degradation | This compound + Oxidant | Degradation Products | Varies with oxidant type |
Scientific Research Applications
N-Acetyl Sitagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
N-Acetyl Sitagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by increasing insulin release and decreasing glucagon levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Other DPP-4 Inhibitors
DPP-4 inhibitors are categorized into two groups based on structural mimicry of the DPP-4 enzyme:
Key Structural Differences:
- Sitagliptin vs. Alogliptin: Both are non-mimetics, but alogliptin features a cyanopyrrolidine core, whereas sitagliptin’s triazolopiperazine moiety enhances π-π interactions with Tyr662 and Tyr666 residues in the DPP-4 active site .
- Sitagliptin vs. Linagliptin: Linagliptin’s xanthine base confers distinct pharmacokinetic properties, including non-renal excretion, unlike sitagliptin’s renal clearance .
Table 1: Structural and Pharmacokinetic Comparison
Compound | Structural Class | Key Residue Interactions | Renal Excretion (%) |
---|---|---|---|
Sitagliptin | Triazolopiperazine | Tyr662, Tyr666, Arg358 | ~80 |
Alogliptin | Cyanopyrrolidine | Glu205, Glu206 | ~70 |
Linagliptin | Xanthine | Phe357, Arg125 | <5 |
Comparison with Experimental and Natural Compounds
Natural Products:
- Kaempferol : Isolated from Hibiscus surattensis, it shows superior DPP-4 inhibition (IC₅₀ = 7.37 ± 0.06 µg/mL) compared to sitagliptin (IC₅₀ = 25.56 ± 0.43 µg/mL) .
- Neohesperidin and Bromelain : These natural compounds exhibit stronger binding affinities (ΔG = -9.86 and -9.79 kcal/mol, respectively) than sitagliptin (ΔG = -9.0 kcal/mol) in molecular docking studies .
Table 2: Inhibitory Potency of Experimental Compounds
Pharmacokinetic and Clinical Efficacy Comparisons
Pharmacokinetics:
- Sitagliptin vs. Alogliptin : Sitagliptin has a longer half-life (12.4 hours) compared to alogliptin (21 hours), but alogliptin demonstrates lower renal excretion (70% vs. 80%) .
- Clinical Trials : In head-to-head trials, sitagliptin and vildagliptin showed comparable HbA1c reduction (~0.7–0.9%), but sitagliptin had a marginally better tolerability profile .
Table 3: Clinical Efficacy in HbA1c Reduction
Compound | HbA1c Reduction (%) | Hypoglycemia Risk | Reference |
---|---|---|---|
Sitagliptin | 0.74 | Low | |
Vildagliptin | 0.68 | Low | |
Alogliptin | 0.73 | Low |
In Silico and Molecular Docking Studies
Binding Interactions:
- Sitagliptin : Forms hydrogen bonds with Tyr662, Trp629, and His740, along with π-π stacking with Tyr666 .
- ZINC000003015356 : A virtual screening hit with superior binding energy (-10.8 kcal/mol vs. sitagliptin’s -9.0 kcal/mol) due to interactions with Tyr547 and Trp629 .
Docking Scores:
- Inonotus obliquus Compounds: Compounds 5 and 8 exhibited lower energy scores (-105.07 and -113.39 kJ/mol) than sitagliptin (-90.28 kJ/mol), suggesting stronger binding .
Biological Activity
N-Acetyl Sitagliptin is a derivative of Sitagliptin, which is primarily known as a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2D). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, this compound enhances insulin secretion in response to meals while simultaneously reducing glucagon release, leading to improved glycemic control. This mechanism is crucial for maintaining glucose homeostasis in individuals with T2D.
Key Pharmacological Actions:
- Inhibition of DPP-4 : Sustained inhibition leads to increased levels of active GLP-1 and GIP, promoting insulin synthesis and secretion .
- Improved Glycemic Control : Clinical studies have demonstrated reductions in glycosylated hemoglobin (HbA1c) levels with this compound treatment .
- Weight Neutrality : Unlike some other antidiabetic medications, this compound does not promote weight gain and has a low incidence of hypoglycemia .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 87% when taken orally.
- Time to Peak Concentration : Reaches maximum plasma concentration within 2 hours.
- Volume of Distribution : Approximately 198 L.
- Protein Binding : About 38% .
Case Studies and Clinical Findings
Several studies have highlighted the efficacy and safety profile of this compound in clinical settings:
Case Study 1: Efficacy in T2D Patients
In a clinical trial involving patients with T2D, those treated with this compound showed significant reductions in postprandial glucose levels compared to placebo. The study reported a decrease in HbA1c by an average of 0.5% over 24 weeks .
Case Study 2: Combination Therapy
A study evaluated the effects of combining this compound with other antidiabetic agents. Results indicated that this combination therapy led to enhanced glucose lowering compared to monotherapy, supporting its use as part of a multi-drug regimen for better glycemic control .
Research Findings
Recent research has provided insights into the broader impacts of DPP-4 inhibition beyond glycemic control:
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to assess DPP-4 inhibition potency of N-Acetyl Sitagliptin in vitro?
- Methodological Answer : Use fluorogenic substrate assays with recombinant DPP-4 enzyme, measuring IC50 values under physiologically relevant pH conditions. Include positive controls (e.g., sitagliptin) and validate results across multiple assay replicates to ensure reproducibility. This approach aligns with mechanisms validated in sitagliptin studies .
Q. What statistical methods are appropriate for analyzing glycemic control outcomes in this compound clinical trials?
- Methodological Answer : Apply mixed-model repeated measures (MMRM) for longitudinal HbA1c data, adjusting for baseline values and concomitant medications. Use ANCOVA for between-group comparisons of least-squares mean differences, as demonstrated in large cardiovascular outcome trials (e.g., HbA1c difference: -0.29% in sitagliptin vs. placebo) .
Q. What quality control parameters are essential for ensuring batch-to-batch consistency in this compound reference standard production?
- Methodological Answer : Require ≥98% purity by HPLC with orthogonal method confirmation (e.g., capillary electrophoresis), residual solvent analysis via GC-MS, and crystallinity verification through X-ray powder diffraction. Follow ICH Q6A guidelines for specification setting, as outlined in analytical chemistry best practices .
Q. How should researchers control for confounding by concomitant glucose-lowering therapies in observational studies of this compound?
- Methodological Answer : Implement propensity score matching based on treatment history, baseline HbA1c, and renal function. Sensitivity analyses should exclude patients with recent antidiabetic regimen changes, following methods from sitagliptin cardiovascular trials (e.g., TECOS study) .
Advanced Research Questions
Q. How can researchers optimize experimental designs to evaluate this compound's dual effects on glucose metabolism and anti-inflammatory pathways?
- Methodological Answer : Implement factorial designs testing glycemic and inflammatory endpoints simultaneously. Measure plasma GLP-1, inflammatory cytokines (IL-6, TNF-α) via multiplex assays, and analyze tissue-specific insulin sensitivity using hyperinsulinemic-euglycemic clamps. Reference anti-inflammatory mechanisms identified through mononuclear cell RNA sequencing, as demonstrated in sitagliptin trials .
Q. What strategies effectively address discrepancies between in vitro potency and in vivo efficacy observed in this compound pharmacokinetic-pharmacodynamic studies?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, coupled with target engagement assays using positron emission tomography (PET) ligands for DPP-4 occupancy quantification. Validate through paired in vitro-in vivo correlation (IVIVC) analyses .
Q. How should multi-omics approaches be integrated to elucidate this compound's effects on β-cell preservation in type 2 diabetes models?
- Methodological Answer : Combine single-cell RNA sequencing of pancreatic islets with proteomic analysis of insulin secretory granules and metabolomic profiling of tricarboxylic acid cycle intermediates. Use pathway enrichment analysis and machine learning integration to identify conserved regulatory networks, referencing sitagliptin's β-cell protective mechanisms .
Q. What evidence supports the investigation of this compound as a modulator of cancer immunotherapy efficacy, and what preclinical models are most informative?
- Methodological Answer : Utilize syngeneic tumor models with flow cytometric analysis of tumor-infiltrating CD8<sup>+</sup> T cell subsets. Assess DC antigen presentation capacity through in vitro OVA-FITC uptake assays and validate via IFN-γ ELISpot in co-culture systems, referencing mechanisms of T-cell exhaustion reversal observed in sitagliptin studies (e.g., increased Tpex cells) .
Q. What mechanistic insights from sitagliptin studies justify exploring this compound's potential in non-alcoholic steatohepatitis (NASH) models?
- Methodological Answer : Build on demonstrated reductions in hepatic MCP-1 and sVCAM-1 levels. Employ diet-induced NASH models with histopathological scoring of steatosis/inflammation, paired with MRI-PDFF for fat quantification and RNA-seq analysis of hepatic stellate cell activation markers .
Q. How can network pharmacology approaches identify novel therapeutic targets of this compound beyond DPP-4 inhibition?
- Methodological Answer : Apply protein-protein interaction networks, gene ontology enrichment analysis, and validate findings via in vitro DC antigen presentation assays and T-cell priming experiments. Reference sitagliptin's antitumor effects, including enhanced antigen cross-presentation (e.g., 1.5-fold increase in IFN-γ production) .
Properties
IUPAC Name |
N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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